瑞芬太尼盐酸盐

概述

描述

Remifentanil hydrochloride: is a potent, ultra-short-acting synthetic opioid analgesic used primarily in anesthesia. It is known for its rapid onset and short duration of action, making it highly effective for pain management during surgical procedures. Remifentanil hydrochloride is a specific mu-type-opioid receptor agonist, which means it reduces sympathetic nervous system tone, causes respiratory depression, and provides analgesia .

科学研究应用

Pharmacological Profile

Pharmacokinetics:

- Onset of Action: Approximately 1.6 minutes.

- Half-Life: 3-10 minutes.

- Clearance Rate: Nearly 3 liters/minute.

- Metabolism: Rapid hydrolysis by nonspecific plasma and tissue esterases, leading to inactive metabolites.

These characteristics allow for precise titration of dosage and predictable termination of effects, enhancing its safety profile during use in clinical settings .

General Anesthesia

Remifentanil is widely used as an analgesic component during the induction and maintenance of general anesthesia. Its rapid onset and short duration make it particularly useful in the following contexts:

- Inpatient and Outpatient Procedures: Commonly used in surgeries such as craniotomies, cardiac surgeries, and gastric bypass surgeries .

- Monitored Anesthesia Care (MAC): Employed for conscious sedation where quick recovery is essential .

Dosage Guidelines:

- Initial bolus: 1 µg/kg IV over 60-90 seconds.

- Continuous infusion: 0.05-2 µg/kg/min based on patient response .

Pain Management

Remifentanil's rapid onset makes it suitable for acute pain management, particularly in:

- Labor Analgesia: Effective for short-term pain relief during labor, although less effective than epidural analgesia .

- Postoperative Analgesia: Can be continued into the postoperative period to facilitate transition to longer-acting analgesics .

Special Situations

Remifentanil is also utilized in specific clinical scenarios:

- Electroconvulsive Therapy (ECT): Used in combination with propofol to provide anesthesia during ECT procedures .

- Patients with Renal or Hepatic Dysfunction: Its metabolism is not significantly affected by renal or hepatic impairment, allowing safe use in these populations .

Case Study 1: Cardiac Surgery

In a clinical trial involving patients undergoing coronary artery bypass graft (CABG), remifentanil was administered as part of the anesthetic regimen. Results indicated rapid recovery times and effective pain control post-surgery, demonstrating its utility in lengthy operations where quick neurological assessment is required .

Case Study 2: Pediatric Anesthesia

A study involving children aged 2-12 undergoing strabismus surgery showed satisfactory outcomes with remifentanil used for maintenance of anesthesia. The rapid recovery facilitated timely postoperative assessments, underscoring its effectiveness in pediatric applications .

Safety Considerations

While remifentanil is effective, it carries risks typical of opioid analgesics:

- Respiratory Depression: High risk during initiation or dosage increases; careful monitoring is essential .

- Addiction Potential: As a Schedule II controlled substance, there is a risk of addiction and misuse; patient assessment prior to use is critical .

Comparative Analysis Table

| Application Area | Typical Dosage (µg/kg/min) | Onset Time | Recovery Time | Key Benefits |

|---|---|---|---|---|

| General Anesthesia | 0.1 - 1.0 | ~1.6 min | ~3-10 min | Rapid onset and recovery |

| Labor Analgesia | 0.025 - 0.1 | ~1.6 min | ~3-10 min | Effective for short-term pain relief |

| Postoperative Analgesia | 0.05 - 0.5 | ~1.6 min | ~3-10 min | Smooth transition to longer analgesics |

| Pediatric Procedures | Variable (age-dependent) | ~1.6 min | ~3-10 min | Safe for use with quick recovery |

作用机制

瑞芬太尼盐酸盐通过与中枢神经系统的 μ 型阿片受体结合发挥作用。这种结合提高了疼痛阈值,改变了疼痛的接受,并抑制了上升的疼痛通路 。该化合物的快速起效和峰值效应以及短暂的作用时间使其在手术期间的疼痛管理中非常有效 .

生化分析

Biochemical Properties

Remifentanil hydrochloride is a specific µ-opioid receptor agonist . This means it interacts with µ-opioid receptors, proteins that play a crucial role in the perception of pain. The interaction between remifentanil hydrochloride and these receptors leads to a reduction in sympathetic nervous system tone, causing respiratory depression and analgesia .

Cellular Effects

Remifentanil hydrochloride, by virtue of its µ-opioid receptor agonist activity, influences various cellular processes. It reduces sympathetic nervous system tone, leading to effects such as respiratory depression . It also has an impact on cell signaling pathways related to pain perception and response.

Molecular Mechanism

The molecular mechanism of action of remifentanil hydrochloride involves its binding to µ-opioid receptors. As a µ-opioid agonist, remifentanil hydrochloride binds to these receptors and activates them, leading to a series of downstream effects including analgesia and respiratory depression .

Temporal Effects in Laboratory Settings

Remifentanil hydrochloride has a unique pharmacokinetic profile due to a rapid metabolism by non-specific tissue esterases . Its effects are rapid in onset and offset . Its measured context-sensitive half-time averages 3 minutes after an infusion of 3 hours .

Dosage Effects in Animal Models

The effects of remifentanil hydrochloride vary with different dosages in animal models

Metabolic Pathways

Remifentanil hydrochloride is metabolized by hydrolysis of the propanoic acid-methyl ester linkage by nonspecific blood and tissue esterases . This leads to a rapid systemic elimination .

准备方法

合成路线和反应条件: 瑞芬太尼盐酸盐的合成涉及将氰基哌啶基丙酸酯衍生物的腈基转化为酯基。与传统方法相比,此过程显着减少了制备所需的步骤 。该化合物通常用超纯水、盐水或碳酸氢钠溶液重溶,然后与丙泊酚混合或用更大量的水稀释以获得特定浓度 .

工业生产方法: 在工业环境中,瑞芬太尼盐酸盐以冻干粉末形式生产,该粉末包含游离碱和甘氨酸作为载体来缓冲溶液。该粉末在注射前用水或 5% 葡萄糖溶液重溶 .

化学反应分析

反应类型: 瑞芬太尼盐酸盐会发生各种化学反应,包括被非特异性组织酯酶水解,导致快速全身消除 。它不是丁酰胆碱酯酶的底物,其清除率不受胆碱酯酶缺乏症或抗胆碱能药物的影响 .

常用试剂和条件: 瑞芬太尼盐酸盐的稳定性受重溶所用溶液的影响。例如,用碳酸氢钠重溶会导致显着降解,而用水或盐水重溶则保持稳定 .

主要形成的产物: 瑞芬太尼盐酸盐的主要降解产物是水解产生的非活性代谢物 .

相似化合物的比较

类似化合物:

- 芬太尼

- 阿芬太尼

- 舒芬太尼

比较: 瑞芬太尼盐酸盐在化学上与芬太尼、阿芬太尼和舒芬太尼有关。 它之所以独特,是因为它具有超短的作用时间,并且被非特异性组织酯酶快速代谢 。这种快速代谢导致与其他阿片类药物相比,其依赖于环境的半衰期更短,这使得瑞芬太尼盐酸盐特别适用于需要快速恢复的手术 .

生物活性

Remifentanil hydrochloride, a potent synthetic opioid analgesic, is primarily used in clinical settings for its rapid onset and short duration of action. This article delves into its biological activity, pharmacokinetics, mechanisms of action, and clinical implications, supported by relevant data and case studies.

Overview of Remifentanil

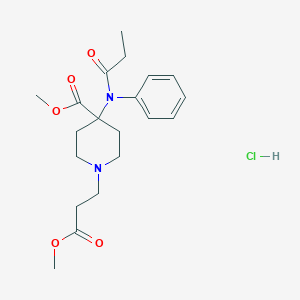

- Chemical Structure : Remifentanil is characterized by an ester linkage that facilitates its rapid metabolism.

- Mechanism of Action : It acts as a selective µ-opioid receptor agonist, inhibiting neuronal activity and producing analgesic effects similar to other opioids but with distinct pharmacokinetic properties.

Pharmacokinetics

Remifentanil exhibits unique pharmacokinetic characteristics that differentiate it from traditional opioids:

| Parameter | Value |

|---|---|

| Half-life | 3-10 minutes |

| Peak Effect Time | Approximately 1.6 minutes |

| Clearance Rate | ~3 L/min (very high) |

| Volume of Distribution | 350 mL/kg (adults), 452 mL/kg (neonates) |

| Metabolism | Rapid hydrolysis by non-specific esterases |

| Primary Metabolite | Inactive carboxylic acid (1/4600 potency) |

These properties allow for precise titration and rapid recovery from anesthesia, making remifentanil particularly useful in surgical settings where quick adjustments are necessary .

Analgesic Effects

Remifentanil provides effective analgesia due to its rapid action on the central nervous system. The onset of pain relief is swift, typically within minutes, which is crucial during surgical procedures. Its effects are dose-dependent, similar to other opioids, and can lead to respiratory depression and hypotension if not carefully managed .

Side Effects and Adverse Reactions

Common adverse effects associated with remifentanil include:

- Respiratory Depression : A significant risk due to its potent opioid activity.

- Bradycardia : Slowed heart rate observed in some patients.

- Hypotension : Low blood pressure can occur, particularly in sensitive populations such as children .

Clinical Applications

Remifentanil is predominantly used in:

- General Anesthesia : It is often administered during surgeries for its rapid recovery profile.

- Sedation : Utilized in intensive care settings for patients requiring mechanical ventilation .

Case Studies

A study involving pediatric patients highlighted the pharmacokinetic profile of remifentanil across different age groups. Infants demonstrated a higher clearance rate compared to older children and adults, indicating the need for age-specific dosing protocols .

Another case study examined the use of remifentanil in combination with midazolam for sedation in pediatric cardiac surgery patients. The findings suggested that this combination could effectively manage pain while minimizing side effects when administered carefully .

属性

IUPAC Name |

methyl 1-(3-methoxy-3-oxopropyl)-4-(N-propanoylanilino)piperidine-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O5.ClH/c1-4-17(23)22(16-8-6-5-7-9-16)20(19(25)27-3)11-14-21(15-12-20)13-10-18(24)26-2;/h5-9H,4,10-15H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFBMIPUMYUHANP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC(=O)OC)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

132875-61-7 (Parent) | |

| Record name | Remifentanil hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132539072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50157614 | |

| Record name | Remifentanil hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50157614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132539-07-2 | |

| Record name | Remifentanil hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132539-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Remifentanil hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132539072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Remifentanil hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50157614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[methoxycarbonyl-4-[(1-oxopropyl)phenylamino]1-piperidine]propanoic acid methyl ester hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | REMIFENTANIL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V444H5WIC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of remifentanil hydrochloride?

A: Remifentanil hydrochloride is a potent, ultra-short-acting μ-opioid receptor agonist [, , , , , ]. It exerts its analgesic effects by binding to these receptors, primarily in the central nervous system, leading to the inhibition of pain signal transmission.

Q2: How does the rapid metabolism of remifentanil hydrochloride influence its clinical use?

A: Unlike other opioids, remifentanil hydrochloride is metabolized rapidly by nonspecific plasma and tissue esterases []. This rapid degradation results in a short elimination half-life (<10 min) [, , ], allowing for precise control of analgesic effects and rapid recovery from anesthesia [, , , , , ]. This makes it highly suitable for procedures requiring rapid recovery and for use in patients with compromised organ function.

Q3: What are the key structural features of remifentanil hydrochloride?

A: Remifentanil hydrochloride is a synthetic opioid with the molecular formula C20H28N2O5•HCl []. Its structure comprises a piperidine ring, a phenyl group, and an ester linkage, which are essential for its interaction with μ-opioid receptors [, ].

Q4: How has spectroscopic analysis been used to characterize remifentanil hydrochloride?

A: Spectroscopic techniques like infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) have been used to confirm the structure of remifentanil hydrochloride [, ]. IR spectroscopy identifies characteristic functional group vibrations, while NMR provides detailed information about the molecule's structure and connectivity. MS helps determine the molecular weight and fragmentation pattern, further supporting the compound's identity [].

Q5: Can you elaborate on the material compatibility of remifentanil hydrochloride during administration?

A: Studies have shown that remifentanil hydrochloride exhibits incompatibility with specific drugs and materials. When co-administered with propofol via the same intravenous line, certain mixing ratios can affect the emulsion stability of propofol formulations, particularly those with medium-chain triglycerides []. Additionally, remifentanil hydrochloride has shown incompatibility with 4-hydroxybutyric acid, midazolam hydrochloride, and piritramide, leading to an increased risk of emboli due to the formation of larger oil droplets []. Furthermore, sorption of propofol to the rubber stopper of syringes has been observed, highlighting potential drug loss and the need for dose adjustments to avoid underdosing [].

Q6: How does remifentanil hydrochloride compare to other opioids, like fentanyl, in terms of its clinical effects?

A: Compared to fentanyl, remifentanil hydrochloride demonstrates a quicker onset and offset of action, leading to faster recovery times [, , , ]. This difference is attributed to its unique metabolic pathway. Studies have shown comparable analgesic efficacy between the two opioids, but remifentanil hydrochloride may be associated with more rapid recovery and fewer side effects, such as postoperative nausea and vomiting [, , , ].

Q7: What is the significance of the study on the effect of transcranial electrical stimulation (TCES) on remifentanil hydrochloride-induced analgesia?

A: Research indicates that TCES can significantly enhance the potency and duration of remifentanil hydrochloride's analgesic effects in rats []. This suggests a potential synergistic effect between TCES and opioids, possibly by promoting the release of endogenous opioids like enkephalins, which can augment the analgesic effects of remifentanil hydrochloride [].

Q8: Are there any concerns regarding the use of remifentanil hydrochloride in obstetric analgesia?

A: While intravenous patient-controlled analgesia (IVPCA) with remifentanil hydrochloride has been investigated for labor pain management, concerns exist regarding potential side effects [, ]. Studies suggest that although effective in providing pain relief, remifentanil hydrochloride may lead to maternal oxygen desaturation, sedation, and reduced fetal heart rate variability []. Further research is needed to determine optimal dosing regimens and assess long-term safety profiles for both mother and neonate.

Q9: Has there been any investigation into the use of remifentanil hydrochloride in pediatric patients?

A: Yes, studies have investigated the use of remifentanil hydrochloride in pediatric patients undergoing various procedures, including neurosurgery [], strabismus surgery [], and other elective surgeries []. Findings suggest that remifentanil hydrochloride can be safely and effectively used in children, but careful titration is crucial, especially in younger age groups, due to potential hemodynamic effects like hypotension [, , ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。